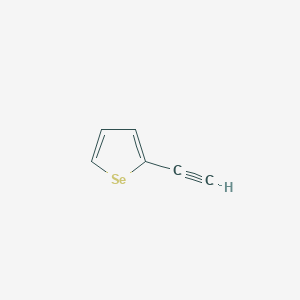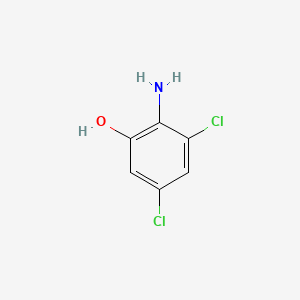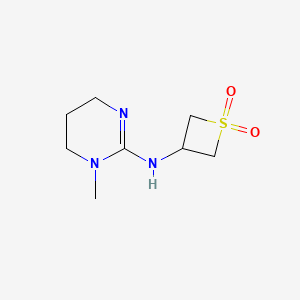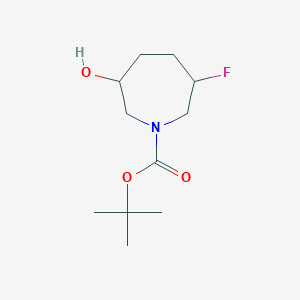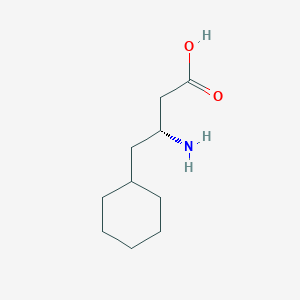
(R)-3-Amino-4-cyclohexylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-cyclohexylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound, such as a cyclohexyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-cyclohexylbutanoic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated cyclohexyl derivatives.
Scientific Research Applications
®-3-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl ring provides hydrophobic interactions that stabilize the binding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-cyclohexylbutanoic acid: The enantiomer of the compound with different stereochemistry.
Cyclohexylalanine: A similar amino acid with a cyclohexyl group but different side chain structure.
Cyclohexylglycine: Another related compound with a cyclohexyl group and a simpler amino acid backbone.
Uniqueness
®-3-Amino-4-cyclohexylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclohexyl ring. This combination of features makes it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3R)-3-amino-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
KFJPIMWRYYGPGM-SECBINFHSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(CC1)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


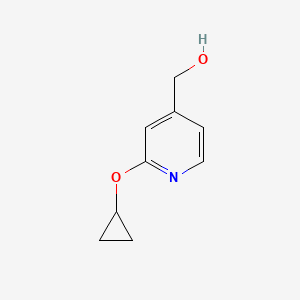
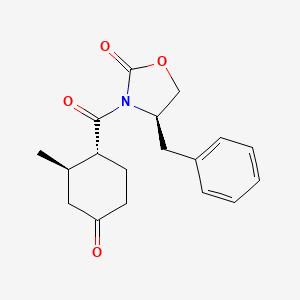


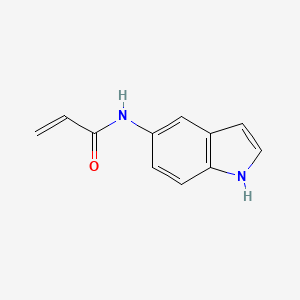
![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)

